molecular formula C10H12O3 B12280475 2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid CAS No. 187752-85-8

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid

Cat. No.: B12280475
CAS No.: 187752-85-8
M. Wt: 180.20 g/mol
InChI Key: WVGPCMBFXUHREH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a hydroxyacetic acid group attached to a 3,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid typically involves the reaction of 3,5-dimethylphenyl derivatives with glyoxylic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(3,5-Dimethylphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(3,5-Dimethylphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenyl)-2-oxoacetic acid
  • 2-(3,5-Dimethylphenyl)-2-hydroxyethanol
  • 3,5-Dimethylphenylacetic acid

Uniqueness

2-(3,5-Dimethylphenyl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid group and a dimethyl-substituted aromatic ring

Properties

CAS No.

187752-85-8

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H12O3/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

WVGPCMBFXUHREH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(=O)O)O)C

Origin of Product

United States

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